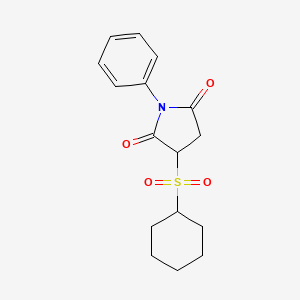
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H19NO4S and a molecular weight of 321.39136 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a cyclohexylsulfonyl group. It is known for its versatile applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with phenyl and cyclohexylsulfonyl substituents. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its role in drug discovery and development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:
- 3-Chloro-1-aryl pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
77391-58-3 |
|---|---|
Fórmula molecular |
C16H19NO4S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-cyclohexylsulfonyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19NO4S/c18-15-11-14(22(20,21)13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
Clave InChI |
FIVIUAMQNIPFDP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)S(=O)(=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


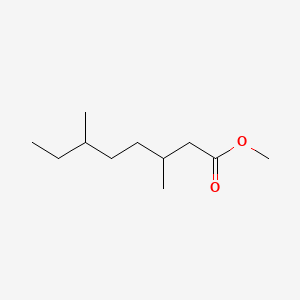
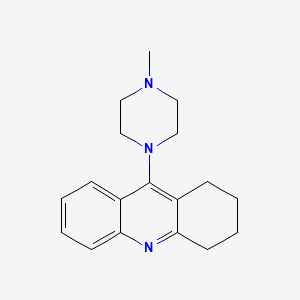
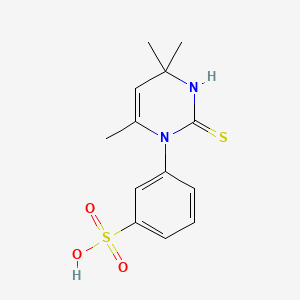
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
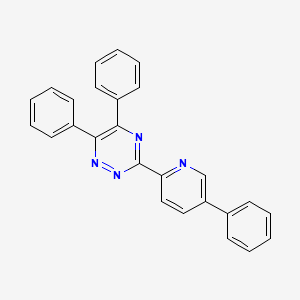
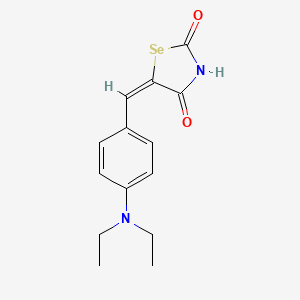

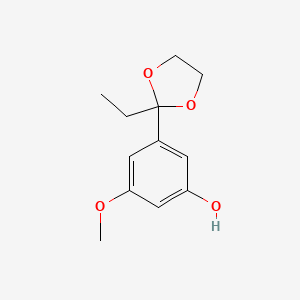
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)

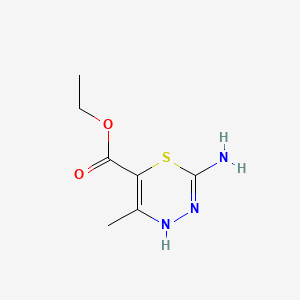

![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)
